molecular formula C21H28ClN3O3S B1663585 E-4031 CAS No. 113559-13-0

E-4031

Cat. No.: B1663585
CAS No.: 113559-13-0
M. Wt: 438.0 g/mol
InChI Key: LEGNBJZJJSZVHZ-UHFFFAOYSA-N
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Description

E-4031 is a sulfonamide.

Biological Activity

E-4031 is a potent class III antiarrhythmic agent primarily known for its selective inhibition of the human ether-à-go-go-related gene (hERG) potassium channels, which play a critical role in cardiac repolarization. This compound has been extensively studied for its pharmacological properties, particularly its effects on cardiac action potentials and potential implications in drug-induced long QT syndrome.

This compound selectively blocks the rapid delayed rectifier potassium current (I_Kr), mediated by hERG channels. This blockade is crucial in understanding its role in prolonging the cardiac action potential duration (APD). The half-maximal inhibitory concentration (IC50) of this compound for hERG channels has been reported at approximately 15.8 nM , indicating its high potency as an inhibitor .

Key Findings:

  • This compound demonstrates an activation-dependent block of hERG channels, meaning that the degree of inhibition increases with channel activation .
  • The compound was shown to significantly reduce the I_hERG tail current amplitude, which is indicative of its effectiveness in blocking the hERG channel .

Table 1: Summary of this compound's Inhibition Potency

CompoundIC50 (nM)Hill CoefficientReference
This compound15.80.96
This compound-1740.3Not specified

In Vitro Studies:
In a series of experiments, whole-cell patch-clamp techniques were utilized to measure the effects of this compound on hERG currents in HEK293 cells. The results demonstrated that this compound effectively inhibited I_hERG with a significant reduction in current amplitude at various concentrations (3 nM to 300 nM) and revealed a concentration-dependent response .

Case Study: Transgenic Rabbit Models
A notable study involving transgenic rabbits with long QT syndrome (LQT1) assessed the effects of this compound on cardiac action potentials. The study found that this compound administration led to a marked increase in APD, particularly in LQT1 rabbits compared to normal models, thus highlighting its potential for inducing arrhythmogenic effects under certain conditions .

Safety and Toxicology

While this compound is effective as an antiarrhythmic agent, its inhibition of hERG channels raises concerns regarding cardiotoxicity. The blockade can lead to prolonged QT intervals and increased risk for torsades de pointes (TdP), a potentially fatal arrhythmia.

Toxicological Studies:
Research has indicated that modifications to the structure of this compound can alter its affinity for hERG channels, suggesting that careful design can mitigate some safety concerns associated with its use . For instance, certain analogues demonstrated reduced hERG blockade while maintaining antiarrhythmic efficacy.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing hERG channel blockade by E-4031 in vitro?

Methodological Answer:

  • Use HEK293 cells expressing hERG channels for IC50 determination (typical range: 7.7–29 nM) .
  • For functional assays, apply voltage-clamp techniques with a step protocol (e.g., depolarizing to +20 mV, repolarizing to -50 mV to measure tail currents) .
  • Account for protein binding in culture medium: ≥100 nM this compound may be required for full channel block due to ~70% protein binding .
  • Validate drug effects using positive controls like nifedipine in multi-electrode array (MEA) platforms to ensure assay sensitivity .

Q. How should this compound be administered in isolated cardiac tissue studies to evaluate action potential duration (APD) prolongation?

Methodological Answer:

  • Use isolated Purkinje fibers or ventricular myocytes from species like rabbits or guinea pigs.
  • Perfuse with 1–10 µM this compound for 5–30 minutes, monitoring APD at 90% repolarization (APD90) .
  • Note reverse use-dependence: APD prolongation diminishes at faster pacing rates, requiring controlled stimulation protocols .
  • Include calcium overload conditions (e.g., acetylstrophanthidin) to study proarrhythmic delayed afterdepolarizations (DADs) .

Q. What are the standard solubility and storage conditions for this compound in laboratory settings?

Methodological Answer:

  • This compound is soluble in water (50 mg/mL) and DMSO (100 mM). Prepare working solutions fresh to avoid degradation .
  • Store lyophilized powder at -20°C (stable for 3 years) and dissolved aliquots at -80°C (1 month) .
  • Pre-warm to room temperature before use to prevent precipitation in physiological buffers.

Advanced Research Questions

Q. How does this compound’s effect on APD vary across species and developmental stages of cardiomyocytes?

Methodological Answer:

  • In human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), APD prolongation is cell-type-dependent: GW9.5 cells show significant responses, while GW5 cells are less sensitive .
  • Use MEA platforms to compare hiPSC-CM responses (e.g., 20% FPDc change threshold) across studies .
  • In rabbits, this compound prolongs APD in mid-myocardial layers (Mid) more than subendocardial regions, increasing transmural dispersion .

Q. Why does this compound enhance proteasomal degradation in trafficking-deficient hERG variants but not wild-type channels?

Methodological Answer:

  • Treat HEK293 cells expressing hERG mutants (e.g., G601S) with 1 µM this compound for 24 hours to rescue membrane trafficking via pharmacological chaperoning .
  • Perform co-immunoprecipitation and mass spectrometry to identify proteostasis interactors (e.g., reduced proteasome subunit binding post-treatment) .
  • Contrast with wild-type hERG, where this compound reduces currents due to incomplete drug washout .

Q. How do hormonal conditions influence this compound’s proarrhythmic effects in computational models?

Methodological Answer:

  • Simulate hormone levels (e.g., 1 nM estradiol in the follicular phase) to study QT prolongation in 1D cardiac tissue models .
  • Incorporate dose-dependent hERG blockade (10 nM this compound) and compare APD changes under testosterone (3 nM) vs. estradiol conditions .
  • Validate using human cardiomyocyte sheets with cell motion imaging to assess electro-mechanical coupling .

Q. What experimental approaches resolve contradictions in this compound’s effects on cell proliferation and membrane potential?

Methodological Answer:

  • In small-cell lung cancer (SCLC) lines (e.g., SW2), incubate with 1–5 µM this compound for 72 hours. Monitor proliferation via BrdU assays and resting potential via patch clamp .
  • Despite no proliferation changes, observe sustained depolarization (e.g., -30 mV shifts) due to HERG blockade, indicating non-proliferative electrophysiological effects .

Q. Data Contradiction Analysis

  • Action Potential Alternans vs. Stability:
    this compound increases AP alternans in guinea pig ventricular myocytes at high pacing rates but stabilizes alternans in certain hiPSC-CMs. Resolve by standardizing pacing protocols and calcium handling buffers across models .
  • Inotropic Effects:
    this compound enhances ventricular contractility in dogs via prolonged calcium influx, unlike other class III agents (e.g., dofetilide). Use strain-specific models and exclude anesthesia interference (e.g., halothane) .

Properties

CAS No.

113559-13-0

Molecular Formula

C21H28ClN3O3S

Molecular Weight

438.0 g/mol

IUPAC Name

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H27N3O3S.ClH/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;/h3-9,18,23H,10-15H2,1-2H3;1H

InChI Key

LEGNBJZJJSZVHZ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl.Cl

Canonical SMILES

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.Cl

Appearance

Assay:≥98%A crystalline solid

Key on ui other cas no.

113559-13-0

Pictograms

Irritant

Synonyms

N-(4-(1-(2-(6-methylpyridin-2-yl)ethyl)piperidine-4-carbonyl)phenyl)methanesulfonamide dihydrochloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.254 g (0.797 mmol) of 4-(4-methylsulfonylaminobenzoyl)piperidine hydrochloride, 0.22 g (1.88 mmol) of 6-methyl-2-vinylpyridine and 0.15 g of sodium acetate were suspended in 3 ml of a mixture of methanol and water (1:1) and the suspension was refluxed for 2 h. The liquid reaction mixture was filtered and the filtrate was concentrated. The obtained residue was purified according to silica gel column chromatography (chloroform:methanol:aqueous ammonia=96:4:0.4). The purified product was converted into its hydrochloride with ethanolic hydrogen chloride and recrystallized from ethanol to obtain 0.285 g (yield: 81%) of the intended compound.
Quantity
0.254 g
Type
reactant
Reaction Step One
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0.22 g
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reactant
Reaction Step Two
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0.15 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
3 mL
Type
solvent
Reaction Step Five
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
intended compound
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
E-4031
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
E-4031
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
E-4031
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
E-4031
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
E-4031
8-(2-Amino-6-methylbenzylamino)-2,3-dimethylimidazo[1,2-a]pyridine
E-4031

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